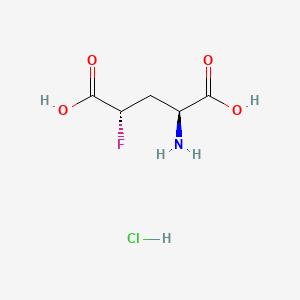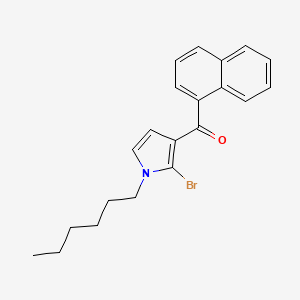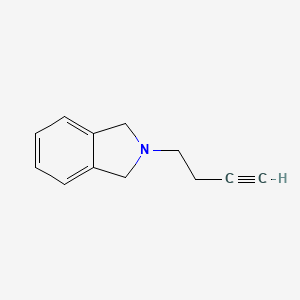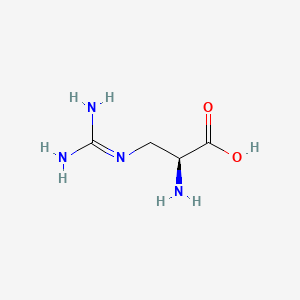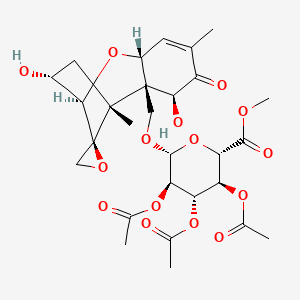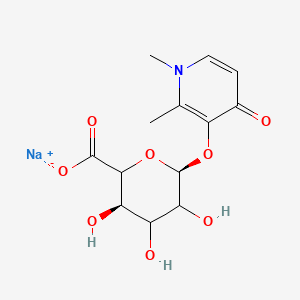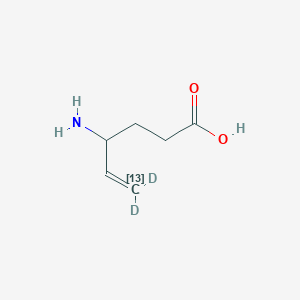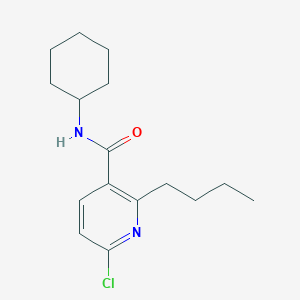
2-Butyl-6-chloro-n-cyclohexylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-6-chloro-n-cyclohexylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a butyl group, a chloro substituent, and a cyclohexyl group attached to the nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-chloro-n-cyclohexylnicotinamide typically involves the following steps:
Nitration: The starting material, 2-butyl-6-chloronicotinic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is reacted with cyclohexyl isocyanate to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-6-chloro-n-cyclohexylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro substituent.
Aplicaciones Científicas De Investigación
2-Butyl-6-chloro-n-cyclohexylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study nicotinamide-related pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide adenine dinucleotide (NAD) metabolism.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Butyl-6-chloro-n-cyclohexylnicotinamide involves its interaction with molecular targets such as enzymes and receptors related to nicotinamide metabolism. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. For example, it may modulate the activity of enzymes involved in NAD synthesis and degradation, thereby affecting cellular energy metabolism and redox balance.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-6-chloronicotinamide: Lacks the cyclohexyl group, making it less hydrophobic.
6-Chloro-n-cyclohexylnicotinamide: Lacks the butyl group, affecting its steric properties.
2-Butyl-n-cyclohexylnicotinamide: Lacks the chloro substituent, altering its electronic properties.
Uniqueness
2-Butyl-6-chloro-n-cyclohexylnicotinamide is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
2-butyl-6-chloro-N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-9-14-13(10-11-15(17)19-14)16(20)18-12-7-5-4-6-8-12/h10-12H,2-9H2,1H3,(H,18,20) |
Clave InChI |
CLCWOBUJBPQYGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


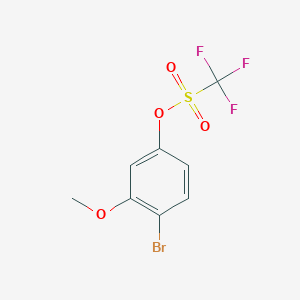

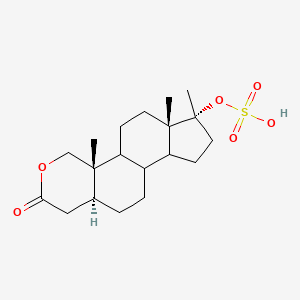
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
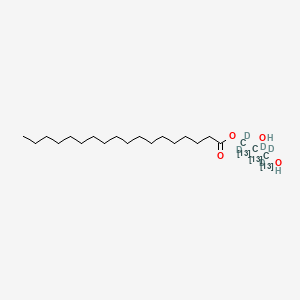
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
